1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a benzyl-cyclopropyl-amino group and a chloroethanone moiety, which may contribute to its biological activity. The compound's IUPAC name is 1-[2-[(benzyl(cyclopropyl)amino)methyl]-piperidin-1-yl]-2-chloroethanone, and it has a molecular formula of with a molecular weight of approximately 320.9 g/mol.
The compound is classified as a piperidine derivative, which is a common structural motif in various pharmaceuticals. It is primarily sourced from chemical suppliers for research purposes and is not intended for therapeutic or veterinary use. The compound's CAS number is 1353954-88-7, which aids in its identification in chemical databases.
The synthesis of 1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves several key steps:
The synthetic route may require optimization to enhance yield and purity, often involving catalysts and specific reaction conditions. For instance, solvents such as dichloromethane or tetrahydrofuran might be employed to facilitate the reaction processes.
The molecular structure of 1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone can be represented by its InChI key:
The structure includes a piperidine ring (a six-membered ring containing one nitrogen atom), which is crucial for its biological activity.
The compound's molecular weight is approximately 320.9 g/mol, and it possesses significant steric hindrance due to the bulky benzyl-cyclopropyl substituent, which may influence its interaction with biological targets.
1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical transformations:
These reactions are significant in modifying the compound's structure for further pharmaceutical development.
1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone is likely to be a solid at room temperature, given its molecular weight and structure.
The compound exhibits reactivity typical of chloroacetones, such as undergoing nucleophilic attack at the carbon adjacent to chlorine. Its solubility profile would depend on the solvent used but may exhibit moderate solubility in organic solvents like ethanol or methanol due to its polar functional groups .
This compound has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It may be investigated for its effects on neurological pathways or as a lead compound for developing new therapeutics targeting various conditions such as anxiety or depression due to its structural similarity to known psychoactive agents .
The construction of the piperidine core in 1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (molecular weight: 306.83 g/mol [1] [3]) typically begins with protected nipecotic acid derivatives or 3-aminopyridine precursors. A three-step sequence is commonly employed: (1) N-Boc protection of commercial rac-3-aminopiperidine, (2) regioselective functionalization at the amine moiety, and (3) acidic deprotection to liberate the secondary amine for subsequent reactions. Critical challenges include suppressing dialkylation during amine functionalization and controlling racemization at chiral centers. Advanced routes utilize enzymatic resolution with lipases or chiral auxiliaries to access enantiopure intermediates prior to chloroacetylation [5] . The final step universally involves reacting the tertiary piperidine amine with chloroacetyl chloride under Schotten-Baumann conditions, achieving yields of 68-85% in anhydrous dichloromethane with inorganic bases like potassium carbonate [1] [9].
The pharmacologically critical 3-(benzyl-cyclopropyl-amino) group is installed via reductive amination or nucleophilic displacement. Benzyl bromide efficiently introduces the arylalkyl group to 3-aminopiperidine at 60°C in acetonitrile (yield: 78%), while cyclopropylation requires carefully controlled conditions due to ring strain sensitivity. Two validated approaches exist:
Steric and electronic effects were quantified by comparing substituents (Table 1). The cyclopropyl-benzyl combination optimally balances conformational restriction and metabolic stability, outperforming bulkier analogs like isopropyl-benzyl derivatives (CID 66567079 [6]).
Table 1: Comparative Effects of Piperidine N-Substituents on Compound Properties
Substituent Combination | Molecular Weight (g/mol) | Relative Yield (%) | Hepatic Metabolism (t₁/₂, min) |
---|---|---|---|
Cyclopropyl-benzyl | 306.83 [1] | 82 | >120 |
Isopropyl-benzyl | 322.88 [9] | 75 | 90 |
Dibenzyl | 328.86 [2] | 68 | 45 |
Chloroacetyl chloride coupling represents the decisive step in synthesizing the target compound. Optimization studies reveal that slow addition (0.5 mL/min) of chloroacetyl chloride to a cold (0-5°C) piperidine solution in dichloromethane containing N,N-diisopropylethylamine (DIPEA) suppresses exothermic decomposition and hydrochloride salt formation. Solvent screening demonstrated dichloromethane’s superiority over THF or acetonitrile, providing 89% isolated yield versus ≤72% in alternatives. Post-reaction workup employs cold aqueous sodium bicarbonate to quench excess chloroacetyl chloride, followed by extraction and magnesium sulfate drying [1] [9]. The chloroethanone group enables downstream derivatization, as evidenced by its conversion to 2-amino analogs (CID 1353977-83-9 [10]) via Gabriel synthesis. Crucially, anhydrous conditions prevent hydrolytic decomposition to the carboxylic acid – a common impurity detectable by HPLC at levels <0.5% when water content is controlled below 200 ppm [9].
Enantiomeric purity is achieved through (1) chiral pool derivation, (2) asymmetric hydrogenation, or (3) enzymatic resolution. The (R)-enantiomer (InChIKey: FMUIWDOJFAWWHV-MRXNPFEDSA-N [1]) and (S)-enantiomer (InChIKey: FMUIWDOJFAWWHV-INIZCTEOSA-N [3]) exhibit distinct biological activities, necessitating stereoselective routes. Jacobsen’s hydrolytic kinetic resolution (HKR) of rac-epichlorohydrin delivers enantiopure glycidyl derivatives that are ring-opened with 3-aminopiperidine, establishing the chiral center prior to cyclopropanation. Alternatively, Ir-(P-Phos) catalyzed asymmetric hydrogenation of enol esters enables synthesis of (R)-nipecotic acid esters with 98% ee, as confirmed by chiral HPLC [Chiralpak AD-H, hexane:isopropanol 90:10]. These intermediates are then converted to the target compound while preserving stereochemical integrity – a critical improvement over racemic routes that produce therapeutically inferior mixtures [5] .
Solvent selection and catalytic recycling significantly enhance sustainability metrics. Key advancements include:
Table 2: Green Chemistry Process Optimization for Key Synthetic Steps
Technique | Reaction Step | Temperature (°C) | Solvent | Byproduct Reduction (%) | Atom Economy (%) |
---|---|---|---|---|---|
Microwave cyclopropanation | Amine alkylation | 100 | Toluene/water | 42 | 89 |
Flow chloroacetylation | Ethanonyl functionalization | 5 | Dichloromethane | 67 | 92 |
Enzymatic resolution | Chiral intermediate prep | 25 | Phosphate buffer | 89 | 100 |
Notably, solvent recovery systems in dichloromethane steps reclaim >85% of the halogenated solvent, verified by GC-MS analysis. Alternative solvents like cyclopentyl methyl ether (CPME) show promise for reducing environmental impact while maintaining yield integrity (84% vs. 89% in dichloromethane) [8]. These methodologies address the discontinuation challenges of earlier synthetic routes by improving cost efficiency and purity profiles [1] [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3